molecular formula C9H9ClO B1330424 3,5-Dimethylbenzoyl chloride CAS No. 6613-44-1

3,5-Dimethylbenzoyl chloride

Cat. No. B1330424
CAS RN: 6613-44-1
M. Wt: 168.62 g/mol
InChI Key: ZJIOBDJEKDUUCI-UHFFFAOYSA-N
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Description

The compound of interest, 3,5-Dimethylbenzoyl chloride, is a derivative of benzoyl chloride with two methyl groups attached to the benzene ring. While the provided papers do not directly discuss 3,5-Dimethylbenzoyl chloride, they do provide insights into related compounds and their synthesis, which can be informative for understanding the chemical behavior and properties of 3,5-Dimethylbenzoyl chloride.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful control of conditions to ensure the desired product is obtained. For instance, the preparation of 3,5-Dimethylbenzamide, a related compound, involves oxidizing mesitylene with dilute nitric acid, followed by chloridization and reaction with ammonia . This process highlights the typical steps needed to introduce functional groups to the benzene ring, which could be analogous to the synthesis of 3,5-Dimethylbenzoyl chloride.

Molecular Structure Analysis

X-ray diffraction techniques are commonly used to analyze the molecular structure of crystalline compounds. In the case of an unusual anhydrous 5,6-dimethylbenzo-1,3-imidazolium chloride, X-ray diffraction was used to determine the crystal structure and the interactions within it, such as hydrogen bonding and π-π stacking interactions . These techniques could similarly be applied to determine the molecular structure of 3,5-Dimethylbenzoyl chloride and to understand its crystal packing and intermolecular interactions.

Chemical Reactions Analysis

The reactivity of a compound like 3,5-Dimethylbenzoyl chloride can be inferred from the reactions of similar compounds. For example, the synthesis of 2-Amino-4,5-Dimethylbenzoic acid from 3,4-dimethyl aniline involves condensation, cyclization, and oxidation steps . These reactions demonstrate the potential reactivity of the benzene ring and substituents in electrophilic aromatic substitution and other organic transformations that could be relevant to 3,5-Dimethylbenzoyl chloride.

Physical and Chemical Properties Analysis

The physical properties such as melting point and chemical properties like IR spectra are crucial for characterizing compounds. The melting point of 3,5-Dimethylbenzamide was determined to be 131-133 degrees Celsius, and its structure was characterized by IR spectra . These methods are essential for confirming the identity and purity of a synthesized compound and would be similarly used for 3,5-Dimethylbenzoyl chloride.

Scientific Research Applications

Anticancer Activity Research

3,5-Dimethylbenzoyl chloride has been investigated for its role in synthesizing new heterocyclic compounds with potential anticancer activities. In a study by Metwally, Abdelrazek, and Eldaly (2016), various compounds were synthesized and evaluated for their anticancer properties, suggesting the potential of 3,5-dimethylbenzoyl chloride derivatives in cancer treatment research (Metwally, Abdelrazek, & Eldaly, 2016).

Synthesis of Medical Compounds

In pharmaceutical research, 3,5-dimethylbenzoyl chloride is utilized in the synthesis of complex compounds. Kudzma and Turnbull (1991) demonstrated its use in the expedient synthesis of 4(5)-[1-(2,3-dimethylphenyl)ethyl]-1H-imidazole, a compound used in medical applications (Kudzma & Turnbull, 1991).

Catalysis and Environmental Chemistry

Research by Martins et al. (2003) explored the use of 3,5-dimethylbenzoyl chloride in microwave-assisted synthesis, contributing to more environmentally friendly chemical processes (Martins et al., 2003).

Industrial Applications in Cosmetics and Plastics

The compound has applications in the production of materials like 2,5-dimethylbenzophenone, used as a UV stabilizer in cosmetics and plastics. Yadav, Asthana, and Kamble (2003) investigated its synthesis using alternative catalysts, aiming to reduce environmental impact (Yadav, Asthana, & Kamble, 2003).

Research in Ionic Liquids and Electrochemistry

Özdemir, Özgün, and Aktan (2019) synthesized a series of 1-aryl-3,5-dimethylpyrazolium-based ionic liquids using 3,5-dimethylbenzoyl chloride, contributing to research in tunable protic ionic liquids, which have potential applications in variouselectrochemical processes and green chemistry solutions (Özdemir, Özgün, & Aktan, 2019).

Kinetic Studies in Chemical Synthesis

Wang, Brahmayya, and Hsieh (2015) conducted kinetic studies on the synthesis of 3,5-dimethyl-1-(3-phenylpropyl)-1H-pyrazole, a process involving 3,5-dimethylbenzoyl chloride. This research contributes to understanding the kinetics of organic synthesis reactions, which is crucial for optimizing industrial chemical processes (Wang, Brahmayya, & Hsieh, 2015).

Development of Radiopharmaceuticals

The compound has been used in the synthesis of high-valent technetium complexes, as explored by Tooyama et al. (2008). These complexes, involving the [TcO3]+ core, are significant in the development of radiopharmaceuticals and nuclear medicine (Tooyama et al., 2008).

Exploration in Organometallic Chemistry

Minghetti et al. (1998) studied the reaction of 3,5-dimethylbenzoyl chloride with gold(III) chloride, leading to the synthesis of C(4)-aurated 1-phenylpyrazole. This research is significant for advancements in organometallic chemistry, which has implications in catalysis and materials science (Minghetti et al., 1998).

Inorganic and Metal-Organic Synthesis

Research by Odunola (1993) involved the synthesis and characterization of complexes with Zn(II), Cd(II), and Hg(II) ions using 3,5-dimethylbenzoic acid derivatives. This research contributes to the field of inorganic and metal-organic chemistry, particularly in understanding the properties of these complexes (Odunola, 1993).

Safety And Hazards

3,5-Dimethylbenzoyl Chloride causes severe skin burns and eye damage. It may also cause an allergic skin reaction . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

Future Directions

The 3,5-Dimethylbenzoyl Chloride market is expected to witness significant growth from 2024 to 2031, fueled by technological advancements, rising demand for 3,5-Dimethylbenzoyl Chloride, and favorable government policies . Sustainability is a defining element, with environmentally conscious practices increasingly becoming a prerequisite for market participants .

properties

IUPAC Name

3,5-dimethylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-6-3-7(2)5-8(4-6)9(10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJIOBDJEKDUUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064420
Record name Benzoyl chloride, 3,5-dimethyl-
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Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylbenzoyl chloride

CAS RN

6613-44-1
Record name 3,5-Dimethylbenzoyl chloride
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Record name Benzoyl chloride, 3,5-dimethyl-
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Record name Benzoyl chloride, 3,5-dimethyl-
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Record name Benzoyl chloride, 3,5-dimethyl-
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Record name 3,5-dimethylbenzoyl chloride
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Record name 3,5-Dimethylbenzoyl Chloride
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Synthesis routes and methods I

Procedure details

Into a 2-L three-necked flask equipped with a gas blowing tube, a reflux condenser and a stirrer, were charged 269.7 g (2 mol) of 3,5-dimehtylbenzaldehyde and 800 g of o-dichlorobenzene. The temperature of the reaction system was controlled to 5° C. while introducing a nitrogen gas. After bubbling the reaction solution by blowing a nitrogen gas for one hour, the feed of nitrogen was stopped and the feed of chlorine was started. Simultaneously with the feed of chlorine, the irradiation of light from a mercury lamp was started. The photochlorination was completed after 6 h. The quantitative analysis by gas chromatography showed the production of 1.4 mol of 3,5-dimethylbenzoyl chloride (yield: 70%). By vacuum distillation, 236 g (1.4 mol) of 3,5-dimethylbenzoyl chloride was isolated (yield: 68%). The results of total elements analysis by ICP showed that a total content of residual group 3 to group 12 metals was 500 ppm or lower in which the highest was 10 ppm of Fe and the second highest was 30 ppm of Zn.
Quantity
269.7 g
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800 g
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Synthesis routes and methods II

Procedure details

Into the same apparatus as used in the method A, were charged 300 g (2 mol) of 3,5-dimethylbenzoic acid and 357.2 g (3 mol) of thionyl chloride. The temperature was raised to 80° C. while stirring in a nitrogen atmosphere to allow the reaction to proceed for 3 h under reflux. During the reaction, sulfur dioxide and hydrogen chloride generated were washed away and captured by an aqueous alkali solution, The result of analysis of the reaction product solution showed the production of 310 g (1.84 mol) of the aimed 3,5-dimethylbenzoyl chloride (yield: 92%). By vacuum distillation, 287-(1.7 mol) of 3,5-dimethylbenzoyl chloride was isolated (yield: 85%).
Quantity
300 g
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357.2 g
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Synthesis routes and methods III

Procedure details

3,5-Dimethylbenzoic acid (25 g, 0.17 mol) and dimethylformamide (0.1 mL) were added to thionyl chloride (50 mL) at 0° C. The mixture was refluxed under beating for 2 h. The excess thionyl chloride was evaporated under reduced pressure and to the residue was added toluene (50 mL). Toluene was evaporated under reduced pressure to give oily 3,5-dimethylbenzoyl chloride. A solution of propyleneimine (14 mL, 0.18 mol) in tetrahydrofuran (160 mL) was added to 1N aqueous sodium hydroxide solution (180 mL). 3,5-Dimethylbenzoyl chloride was added dropwise to this mixture at 0° C. After completion of dropwise addition, the mixture was stirred further for 30 min. The reaction mixture was extracted with ethyl acetate. The extract was dried, and the solvent was evaporated to give the title compound (31 g, 0.16 mol, yield 99%). oil.
Quantity
25 g
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50 mL
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0.1 mL
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Synthesis routes and methods IV

Procedure details

2.0 kg. (16.3 moles) of thionyl chloride is added dropwise over a period of 45 minutes to a suspension of 2.0 kg. (13.32 moles) of 3,5-dimethylbenzoic acid in 8 l. of toluene stirred at 65° C. under nitrogen during the course of which the temperature is kept below 80° C. The reaction mixture is stirred at 110°-115° C. under nitrogen for 5 hours and cooled, and the toluene and excess thionyl chloride are vacuum distilled at 55°-60° C. to obtain 2.247 kg. of crude product. A small sample is purified by vacuum distillation. B.p. 52°-57° C./0.25 mm Hg.
Quantity
16.3 mol
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reactant
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13.32 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
130
Citations
Z Chen, T Fuyumuro, K Watabe, T Hobo - Analytica chimica acta, 2004 - Elsevier
A chiral diamide stationary phase (CSP) with different length of spacers has been synthesized by chemically bonding the N-(3,5-dimethylbenzoyl)-d-phenylglycine on the …
Number of citations: 17 www.sciencedirect.com
W Chen, R Duan, Q Fan, Z Bai, S Huang - Chinese Journal of Polymer …, 2014 - Springer
A new method to prepare polysaccharide-coating type chiral stationary phases (CSPs) was developed in this work. As a typical example, naked silica gel was coated by cellulose, which …
Number of citations: 7 link.springer.com
H Brunner, S Altmann - Chemische Berichte, 1994 - hero.epa.gov
2-Pyridinecarboxaldehyde (1) reacts with (1S, 2S)-2-amino-1-phenyl-1, 3-propanediol (2) to afford a mixture of the Schiff base 3 and the oxazolidines 3a/3a', 3b/3b', which was reduced …
Number of citations: 109 hero.epa.gov
R Wan, F Han, JJ Zhang, L Cao… - … Section E: Structure …, 2007 - scripts.iucr.org
The title compound, C18H17N3OS, was synthesized by the reaction of 5-m-tolyl-1,3,4-thiadiazol-2-amine and 3,5-dimethylbenzoyl chloride. Molecules of the compound are linked by …
Number of citations: 5 scripts.iucr.org
Y Sawada, T Yanai, H Nakagawa… - Pest Management …, 2003 - Wiley Online Library
Nineteen analogues were synthesized by modifying the tert‐butylhydrazine moieties of N′‐tert‐butyl‐N′‐(3,5‐dimethylbenzoyl)‐5‐methyl‐2,3‐dihydro‐1,4‐benzodioxine‐6‐…
Number of citations: 42 onlinelibrary.wiley.com
T Yokoyama, T Mido, G Takahara, K Ogata… - European Journal of …, 2017 - eurjchem.com
Title compound, 1-benzoyl-2,7-dimethoxy-8-(3,5-dimethylbenzoyl)naphthalene, an unsymmetrically substituted aromatic diketone compound having non-coplanarly accumulated …
Number of citations: 2 eurjchem.com
F Jin, J Zhang, W Chen, Q Fan, Z Bai - Wuhan University Journal of …, 2012 - Springer
A new way to prepare cellulose-type chiral stationary phases (CSPs) has been established in the present work. Cellulose microspheres with a volume-average diameter of 11.5 m were …
Number of citations: 1 link.springer.com
DX Wu, ZW Chen, YG Ren, MZ Huang - … Crystallographica Section E …, 2008 - scripts.iucr.org
The title compound, C21H22N2O3, was synthesized by the reaction of tert-butylhydrazine with phthalic anhydride and further O-benzoylation of the resulting intermediate by 3,5-…
Number of citations: 1 scripts.iucr.org
T Muto, K Sasagawa, A Okamoto, H Oike… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title molecule, C30H28O4, the interplanar angle between the two benzene rings of the 3,5-dimethylbenzoyl groups is 50.35 (7). The dihedral angles between the two benzene …
Number of citations: 3 scripts.iucr.org
B Shimizu, Y Nakagawa, K Hattori, K Nishimura… - Steroids, 1997 - Elsevier
Dibenzoylhydrazines are the nonsteroidal ecdysone agonists. Using comparative molecular field analysis, we previously found that the alkyl side chain of 20-hydroxyecdysone (20E) is …
Number of citations: 74 www.sciencedirect.com

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